molecular formula C10H12N2O B2388092 1-(3-Isocyanatophenyl)-N,N-dimethylmethanamine CAS No. 1001185-00-7

1-(3-Isocyanatophenyl)-N,N-dimethylmethanamine

Cat. No.: B2388092
CAS No.: 1001185-00-7
M. Wt: 176.219
InChI Key: CVQPWOAQBMGTLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Isocyanatophenyl)-N,N-dimethylmethanamine is an organic compound that features an isocyanate functional group attached to a phenyl ring, which is further connected to a dimethylmethanamine moiety

Preparation Methods

The synthesis of 1-(3-Isocyanatophenyl)-N,N-dimethylmethanamine typically involves the reaction of 3-isocyanatophenylamine with formaldehyde and dimethylamine. The reaction conditions often include the use of a solvent such as toluene or dichloromethane, and the process is usually carried out under reflux conditions to ensure complete reaction. Industrial production methods may involve the use of phosgene as a reagent to introduce the isocyanate group, although this requires stringent safety measures due to the hazardous nature of phosgene .

Chemical Reactions Analysis

1-(3-Isocyanatophenyl)-N,N-dimethylmethanamine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include alcohols, amines, and water. The major products formed from these reactions are urethanes, ureas, and substituted aromatic compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(3-Isocyanatophenyl)-N,N-dimethylmethanamine primarily involves its reactivity with nucleophiles. The isocyanate group reacts with hydroxyl or amino groups to form urethane or urea linkages, respectively. These reactions are facilitated by the electrophilic nature of the isocyanate group, which readily forms bonds with nucleophiles. The molecular targets and pathways involved include the formation of stable covalent bonds with nucleophilic sites on other molecules, leading to the formation of new chemical entities .

Properties

IUPAC Name

1-(3-isocyanatophenyl)-N,N-dimethylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-12(2)7-9-4-3-5-10(6-9)11-8-13/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVQPWOAQBMGTLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC(=CC=C1)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001185-00-7
Record name 1-(3-isocyanatophenyl)-N,N-dimethylmethanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.